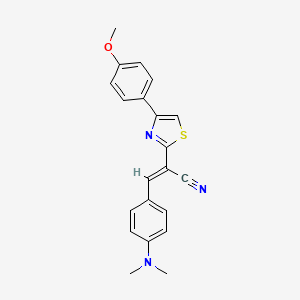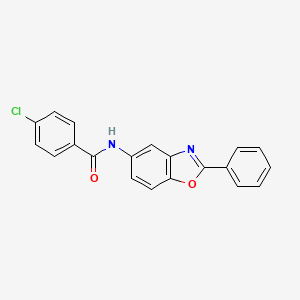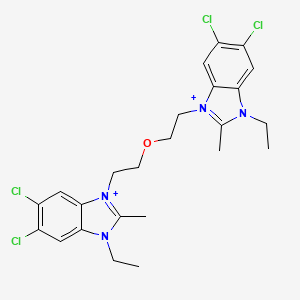![molecular formula C21H14Br4N6O4 B11712103 N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)
N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentanedihydrazide backbone with two indole-derived moieties, each substituted with bromine atoms. The presence of these bromine atoms and the indole structure contributes to its distinct chemical behavior and potential utility in research and industry.
Méthodes De Préparation
The synthesis of N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole structure is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole moiety is then brominated using bromine or a bromine-containing reagent to introduce bromine atoms at specific positions on the indole ring.
Condensation with Pentanedihydrazide: The brominated indole is then condensed with pentanedihydrazide under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Des Réactions Chimiques
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given the biological activity of indole derivatives in antiviral, anticancer, and antimicrobial applications.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products, including polymers and catalysts.
Mécanisme D'action
The mechanism by which N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, and the presence of bromine atoms may enhance these interactions. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE can be compared with other similar compounds, such as:
N’,N’-BIS[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE: This compound is similar but has fewer bromine atoms, which may affect its chemical reactivity and biological activity.
N’,N’-BIS[(3Z)-5,7-DICHLORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE:
N’,N’-BIS[(3Z)-5,7-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE: The presence of methyl groups instead of halogens can significantly alter the compound’s properties and applications.
These comparisons highlight the uniqueness of N’,N’-BIS[(3Z)-5,7-DIBROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]PENTANEDIHYDRAZIDE and its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C21H14Br4N6O4 |
|---|---|
Poids moléculaire |
734.0 g/mol |
Nom IUPAC |
N,N'-bis[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pentanediamide |
InChI |
InChI=1S/C21H14Br4N6O4/c22-8-4-10-16(12(24)6-8)26-20(34)18(10)30-28-14(32)2-1-3-15(33)29-31-19-11-5-9(23)7-13(25)17(11)27-21(19)35/h4-7,26-27,34-35H,1-3H2 |
Clé InChI |
QZPPEZODEZNLLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4Br)Br)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
![2-fluoro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B11712052.png)
![5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)


![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)

![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)


![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
